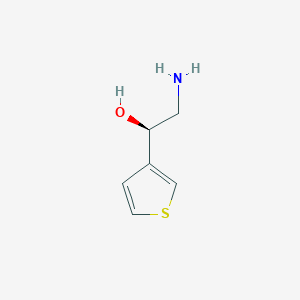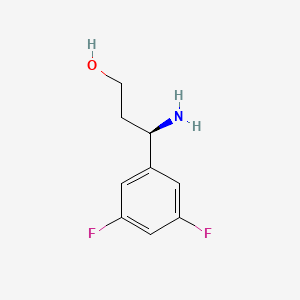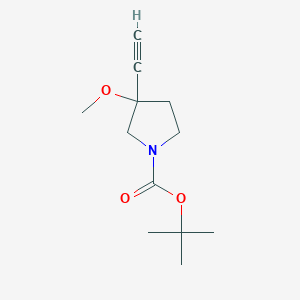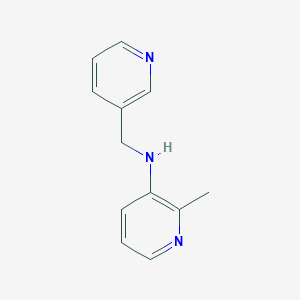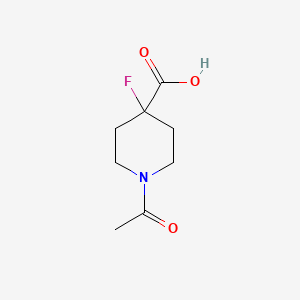
trans-Octahydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Octahydro-1H-isoindole: is a saturated heterocyclic compound with the molecular formula C8H15N It is a derivative of isoindole, where the aromatic ring is fully hydrogenated, resulting in a stable, non-aromatic structure
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Isoindole: One common method to prepare trans-Octahydro-1H-isoindole involves the catalytic hydrogenation of isoindole. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve complete saturation of the aromatic ring.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions. This method can be tailored to produce the desired stereochemistry of the trans-isomer.
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, which allow for efficient and scalable synthesis. These methods utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: trans-Octahydro-1H-isoindole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although already fully hydrogenated, further reduction can be performed to modify functional groups attached to the nitrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-alkyl and N-acyl derivatives.
科学的研究の応用
Chemistry:
Building Block: trans-Octahydro-1H-isoindole serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.
Biological Probes: It is used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Polymer Chemistry: this compound is utilized in the synthesis of polymers with unique mechanical and thermal properties.
Material Science: It is investigated for its potential in the development of advanced materials, such as coatings and adhesives.
作用機序
The mechanism by which trans-Octahydro-1H-isoindole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
類似化合物との比較
Isoindole: The aromatic parent compound of trans-Octahydro-1H-isoindole, which has different chemical reactivity due to its aromatic nature.
Hexahydro-1H-isoindole: A partially hydrogenated derivative with different stereochemistry and reactivity.
Tetrahydroisoquinoline: Another saturated heterocyclic compound with similar structural features but different chemical properties.
Uniqueness: this compound is unique due to its fully saturated ring structure, which imparts stability and distinct reactivity compared to its aromatic and partially hydrogenated counterparts. This makes it a valuable compound in various synthetic and industrial applications.
特性
分子式 |
C8H15N |
|---|---|
分子量 |
125.21 g/mol |
IUPAC名 |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
InChIキー |
ODSNARDHJFFSRH-HTQZYQBOSA-N |
異性体SMILES |
C1CC[C@@H]2CNC[C@H]2C1 |
正規SMILES |
C1CCC2CNCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)

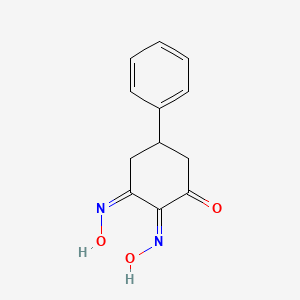
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)
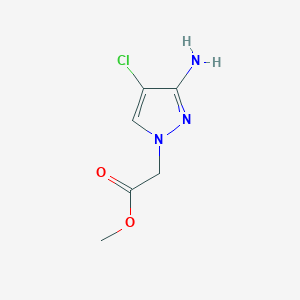

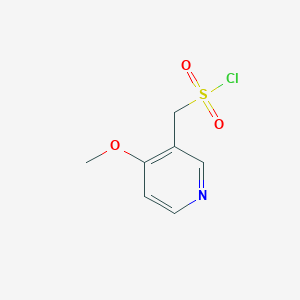
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)
